![molecular formula C7H8ClNO B1266489 O-[(4-chlorophenyl)methyl]hydroxylamine CAS No. 5555-51-1](/img/structure/B1266489.png)
O-[(4-chlorophenyl)methyl]hydroxylamine
Overview
Description
O-[(4-chlorophenyl)methyl]hydroxylamine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
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Biological Activity
O-[(4-chlorophenyl)methyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : CHClNO
- Molar Mass : Approximately 177.6 g/mol
- Structure : The compound features a hydroxylamine functional group (-NHOH) attached to a 4-chlorobenzyl moiety, which enhances its reactivity and selectivity towards biological targets.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a critical role in immune regulation and cancer progression. IDO1 inhibition can lead to enhanced immune responses against tumors .
- Antimicrobial Properties : Hydroxylamines, including this compound, have shown antimicrobial activity against various pathogens. This property makes them candidates for developing new antibacterial agents .
- Substitution Reactions : The compound acts as a nucleophile in substitution reactions, allowing it to participate in various chemical transformations that can lead to biologically active derivatives.
Biological Studies and Findings
Research has demonstrated the biological efficacy of this compound through various studies:
- Inhibition of IDO1 : A study highlighted that derivatives of hydroxylamines could inhibit IDO1 effectively, with this compound being particularly notable for its potency . This inhibition is crucial for potential cancer therapies aimed at reversing immune suppression.
- Antibacterial Activity : In vitro tests have shown that compounds similar to this compound exhibit moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. .
Data Table: Biological Activity Overview
Case Studies
- Cancer Therapy Research : A study explored the effects of this compound on tumor growth in murine models. The results indicated a significant reduction in tumor size correlated with IDO1 inhibition, suggesting its potential as an adjunct therapy in cancer treatment .
- Antimicrobial Efficacy Assessment : Another study assessed the antibacterial properties of several hydroxylamine derivatives, including this compound, revealing strong inhibitory effects against Bacillus subtilis with IC50 values significantly lower than standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that O-[(4-chlorophenyl)methyl]hydroxylamine exhibits significant antimicrobial properties. It has been investigated for its potential as an antibacterial agent against various pathogens. In vitro studies have demonstrated its efficacy against strains of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antibiotic therapies .
Cancer Research
The compound has also been explored for its potential anti-cancer properties. Studies indicate that hydroxylamines can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This compound's structural attributes may enhance its effectiveness in targeting specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Agricultural Applications
Herbicidal Properties
this compound has been identified as a precursor in the synthesis of herbicidal compounds. Its derivatives have shown effectiveness against both grassy and broadleaf weeds, providing a basis for developing new herbicides with lower environmental impact compared to traditional chemical agents. Research indicates that these compounds can disrupt key metabolic pathways in plants, leading to their selective elimination .
Material Science Applications
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have demonstrated that polymers modified with this compound exhibit better resistance to thermal degradation and improved mechanical performance under stress .
Data Table: Summary of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Medicinal Chemistry | Antimicrobial Agent | Effective against S. aureus and E. coli |
Cancer Research | Induces apoptosis via ROS generation | |
Agricultural Science | Herbicide Development | Effective against grassy and broadleaf weeds |
Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinically relevant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent .
Case Study 2: Herbicidal Development
In agricultural research, a series of experiments were conducted to assess the herbicidal activity of derivatives synthesized from this compound. The results showed effective weed control in field trials, leading to the conclusion that these compounds could serve as environmentally friendly alternatives to existing herbicides .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for O-[(4-chlorophenyl)methyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using alkyl halides or sulfonates. For example, reacting hydroxylamine with 4-chlorobenzyl chloride under basic conditions (e.g., NaH or K₂CO₃) facilitates nucleophilic substitution . Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DMF) are critical to minimize hydrolysis of the hydroxylamine group. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and the hydroxylamine moiety (NH-O resonance at δ 5.5–6.0 ppm) .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks ([M+H]⁺) and verifies purity .
- Elemental Analysis : Matches experimental C, H, N, and Cl percentages with theoretical values to confirm stoichiometry .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Avoid exposure to moisture, as hydroxylamine derivatives are prone to hydrolysis. Use desiccants (e.g., silica gel) in storage vials . Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic yield and purity data when scaling up reactions?
- Methodological Answer : Scalability issues often arise from inefficient mixing or exothermic reactions. Use kinetic studies (e.g., in situ IR or Raman spectroscopy) to monitor intermediate formation and optimize stirring rates/temperature gradients . For purity discrepancies, employ orthogonal purification methods:
- Recrystallization : Use ethanol/water mixtures to remove unreacted 4-chlorobenzyl halide.
- Ion-Exchange Chromatography : Separate ionic byproducts (e.g., chloride salts) .
Q. What experimental strategies are recommended for studying the redox reactivity of this compound?
- Methodological Answer :
- Oxidation Studies : Treat with mild oxidants (e.g., MnO₂ or H₂O₂) in dichloromethane to form nitroso derivatives. Monitor reaction progress via TLC and isolate products under reduced light to prevent photodegradation .
- Reduction Pathways : Use catalytic hydrogenation (Pd/C, H₂) to reduce the hydroxylamine group to an amine. Confirm product structure via X-ray crystallography .
Q. How can this compound be applied in designing enzyme inhibitors?
- Methodological Answer : The hydroxylamine group acts as a nucleophile, targeting cysteine residues in enzymes (e.g., proteases or kinases).
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates. Pre-incubate the compound with the enzyme (pH 7.4, 37°C) to assess time-dependent inactivation .
- Molecular Docking : Model interactions with active sites (e.g., using AutoDock Vina) to predict binding modes and optimize substituents on the 4-chlorophenyl ring .
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified respirators (N95 or higher) during aerosol-generating steps (e.g., weighing) .
- Decontamination : Neutralize spills with 10% acetic acid, followed by absorption with vermiculite. Dispose of waste via licensed hazardous chemical disposal services .
Properties
IUPAC Name |
O-[(4-chlorophenyl)methyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDHKVGJCQJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902722 | |
Record name | NoName_3271 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-51-1 | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5555-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(4-chlorophenyl)methyl]hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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